Technical Whitepaper: 3,5-Dichloro-2-pyridyl Methanesulfonate
Technical Whitepaper: 3,5-Dichloro-2-pyridyl Methanesulfonate
The following technical guide provides an in-depth analysis of 3,5-Dichloro-2-pyridyl methanesulfonate , a specialized electrophile and bioactive agent. This document is structured for researchers in organic synthesis and agrochemical discovery, focusing on its synthesis, reactivity profile, and application as a pseudohalide in transition-metal catalysis.
A Versatile Electrophile in Heterocyclic Functionalization & Agrochemical Discovery
Executive Summary
3,5-Dichloro-2-pyridyl methanesulfonate (often referred to as the mesylate of 3,5-dichloro-2-pyridinol) is a highly reactive pyridine derivative. Historically identified for its potent nematocidal activity, it has evolved into a valuable intermediate in modern medicinal chemistry. Its significance lies in the activation of the C–O bond at the 2-position of the pyridine ring. The electron-withdrawing chlorine atoms at the 3- and 5-positions significantly enhance the electrophilicity of the C(2) center, making this sulfonate an excellent substrate for nucleophilic aromatic substitution (
Physicochemical Profile & Identity
| Property | Data / Description |
| Chemical Name | 3,5-Dichloro-2-pyridyl methanesulfonate |
| IUPAC Name | (3,5-Dichloropyridin-2-yl) methanesulfonate |
| Molecular Formula | |
| Molecular Weight | 242.08 g/mol |
| Precursor CAS | 5437-33-2 (3,5-Dichloro-2-pyridinol) |
| Appearance | White to off-white crystalline solid |
| UV | 276 nm ( |
| Solubility | Soluble in DCM, THF, EtOAc; limited solubility in water (hydrolyzes) |
| Stability | Stable at room temperature under anhydrous conditions; decomposes at >40°C or in aqueous base [1] |
Synthesis & Preparation Protocol
The synthesis of 3,5-dichloro-2-pyridyl methanesulfonate is achieved via the sulfonylation of 3,5-dichloro-2-pyridinol. Due to the ambident nature of the pyridinol/pyridone tautomer, reaction conditions must be controlled to favor O-sulfonylation over N-sulfonylation, although the steric bulk of the 3,5-dichloro substituents and the hard nature of the sulfonyl electrophile typically favor the O-isomer.
Mechanism of Synthesis
The reaction proceeds through a base-mediated nucleophilic attack of the pyridinate anion onto methanesulfonyl chloride (MsCl).
Figure 1: Synthetic pathway for 3,5-dichloro-2-pyridyl methanesulfonate via base-mediated sulfonylation.
Experimental Protocol
Standard Operating Procedure (SOP) for Research Scale (10 mmol)
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3,5-dichloro-2-pyridinol (1.64 g, 10 mmol) in anhydrous Dichloromethane (DCM) (40 mL).
-
Base Addition: Cool the solution to 0°C in an ice bath. Add Triethylamine (Et
N) (1.67 mL, 12 mmol) dropwise. The solution may become slightly yellow. -
Sulfonylation: Add Methanesulfonyl chloride (MsCl) (0.93 mL, 12 mmol) dropwise via syringe over 10 minutes. Maintain temperature < 5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.
-
Work-up: Quench with cold water (20 mL). Separate the organic layer and wash sequentially with saturated NaHCO
(20 mL) and brine (20 mL). -
Purification: Dry over anhydrous MgSO
, filter, and concentrate in vacuo. Recrystallize from Hexanes/EtOAc if necessary to obtain the pure sulfonate.
Critical Note: The product is sensitive to hydrolysis. Store in a desiccator at -20°C for long-term stability.
Reactivity Profile & Applications
Mechanistic Activation (The "Pseudohalide" Effect)
The methanesulfonate group (OMs) converts the poor leaving group (OH) into a potent leaving group. In the context of the pyridine ring, the 3,5-dichloro substitution pattern exerts a dual effect:
-
Electronic Activation: The electron-withdrawing inductive effect (-I) of the chlorine atoms depletes electron density at the C(2) position, facilitating oxidative addition by low-valent transition metals (e.g., Pd
) or nucleophilic attack. -
Steric Influence: While the 3-chloro group provides some steric hindrance, it also prevents planarization of certain intermediates, potentially influencing atropselectivity in coupling reactions.
Hydrolytic Instability
Researchers must be aware of the hydrolytic pathway. In aqueous base, the compound reverts to the parent pyridinol. This can be monitored spectroscopically:
-
Intact Mesylate:
276 nm. -
Hydrolyzed Pyridinol:
320 nm (bathochromic shift due to phenolate resonance).
Cross-Coupling Workflow (Suzuki-Miyaura)
This reagent serves as an excellent electrophile for forming C–C bonds, particularly when the corresponding 2-chloro or 2-bromo pyridine is unreactive or difficult to access.
Figure 2: Catalytic cycle for the Pd-catalyzed cross-coupling of 3,5-dichloro-2-pyridyl methanesulfonate.
Biological Activity (Historical Context)
While currently used primarily as a synthetic intermediate, this specific sulfonate was historically identified as a potent nematocide .
-
Mode of Action: Likely acts as an alkylating agent or acetylcholinesterase inhibitor analog within the nematode, though specific target binding data is legacy.
-
Activity: In greenhouse tests, 3,5-dichloro-2-pyridyl methanesulfonate showed superior activity compared to its non-chlorinated or mono-chlorinated analogs [1]. This structure-activity relationship (SAR) highlights the importance of the 3,5-dichloro motif in biological molecular recognition.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.
-
Specific Risk: As a sulfonate ester, it is a potential alkylating agent (genotoxic impurity risk in drug substances). It should be handled in a fume hood with appropriate PPE (nitrile gloves, safety glasses).
-
Decontamination: Spills should be treated with dilute aqueous NaOH to hydrolyze the sulfonate to the less toxic pyridinol and methanesulfonate salt.
References
-
Rigterink, R. H. (1967). Synthesis and nematocidal activity of 2-pyridyl alkanesulfonates. Journal of Agricultural and Food Chemistry.
-
Comins, D. L., et al. (1997).[1] Pyridine-Derived Triflating Reagents. Organic Syntheses, 74, 77. (Provides analogous protocols for pyridine sulfonate synthesis).
- Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic catalysis by 4-(dialkylamino)pyridines. Angewandte Chemie International Edition.
